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Tildacerfont CAHmelia-203 Study: Technical
Support Center
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the Tildacerfont CAHmelia-203 clinical trial

for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not

meet its primary endpoint and offers troubleshooting guidance for related experimental design.

Frequently Asked Questions (FAQs)
Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response

relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with

tildacerfont compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to

demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels

at week 12.[1][2][3][4] The 200mg once-daily dose of tildacerfont showed a placebo-adjusted

reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]
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A major contributing factor to the study's failure was low patient compliance with both the study

medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients

reported 80% or greater compliance, leading to lower-than-expected exposure to tildacerfont.
[1][4]

Q3: What is the mechanism of action of tildacerfont?

Tildacerfont is a second-generation, once-daily oral antagonist of the corticotropin-releasing

factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a

dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of

adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce

excessive androgens. Tildacerfont works by blocking the CRF1 receptor in the pituitary gland,

which is expected to reduce ACTH secretion and consequently lower the production of adrenal

androgens.[3]

Q4: What were the characteristics of the patient population in the CAHmelia-203 study?

The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe

hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which

is more than five times the upper limit of normal.[1] This patient population was considered

difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]

Troubleshooting Guide
This guide is intended to help researchers design and interpret studies involving CRF1 receptor

antagonists in patient populations with challenging adherence.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://investors.sprucebio.com/node/8006/pdf
https://www.tipranks.com/news/the-fly/spruce-biosciences-says-cahmelia-203-study-did-not-meet-efficacy-endpoint
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://investors.sprucebio.com/node/8006/pdf
https://www.tipranks.com/news/the-fly/spruce-biosciences-says-cahmelia-203-study-did-not-meet-efficacy-endpoint
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.streetinsider.com/Corporate+News/Spruce+Biosciences+%28SPRB%29+Announces+Topline+Results+from+CAHmelia-203/22926336.html
https://www.stocktitan.net/news/SPRB/spruce-biosciences-reports-full-year-2023-financial-results-and-czxea2xktt59.html
https://www.benchchem.com/product/b1682374?utm_src=pdf-body
https://www.stocktitan.net/news/SPRB/spruce-biosciences-reports-full-year-2023-financial-results-and-czxea2xktt59.html
https://investors.sprucebio.com/node/8006/pdf
https://investors.sprucebio.com/node/8006/pdf
https://www.stocktitan.net/news/SPRB/spruce-biosciences-reports-full-year-2023-financial-results-and-czxea2xktt59.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Recommended Action

Lack of Efficacy in a Difficult-

to-Treat Population

Low patient adherence to the

investigational drug and/or

background therapy can

significantly impact outcomes.

In the CAHmelia-203 study,

low compliance was a key

factor in the failure to meet the

primary endpoint.[1][4]

Implement rigorous patient

monitoring and adherence

programs. Consider the use of

electronic diaries, regular

follow-ups, and patient

education to improve

compliance. For future studies

in similar populations,

incorporating a lead-in period

to assess adherence before

randomization could be

beneficial.[1]

Variability in Hormone Levels

The inherent hormonal

fluctuations in CAH patients

can make it challenging to

assess the true effect of an

investigational drug.

Increase the frequency of

sample collection for hormonal

analysis to better characterize

baseline and treatment-

emergent changes. Utilize

validated and sensitive assays

for hormone quantification.

Suboptimal Dosing

The selected dose range may

not have been sufficient to

elicit a significant response in

a severely affected patient

population.

Conduct thorough dose-finding

studies in earlier phases of

development to identify the

optimal dose range. Consider

pharmacokinetic and

pharmacodynamic modeling to

inform dose selection.

Data Presentation
CAHmelia-203 Study: Primary Endpoint Results
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Treatment

Group

Number of

Patients

Mean Baseline

A4 (ng/dL)

Placebo-

Adjusted

Change in A4

from Baseline

at Week 12

p-value

Placebo
Not specified in

top-line results

1,151 (overall

study population)

[1]

N/A N/A

Tildacerfont

50mg QD

Not specified in

top-line results

1,151 (overall

study population)

[1]

Data not publicly

disclosed in top-

line results

Not disclosed

Tildacerfont

100mg QD

Not specified in

top-line results

1,151 (overall

study population)

[1]

Data not publicly

disclosed in top-

line results

Not disclosed

Tildacerfont

200mg QD

Not specified in

top-line results

1,151 (overall

study population)

[1]

-2.6%[1][4]
Non-significant[1]

[4]

Experimental Protocols
CAHmelia-203 Study Design
The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-

ranging clinical trial.[1]

Methodology:

Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe

hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]

Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to

assess their adherence to their existing glucocorticoid therapy.[1]

Randomization: Patients who met all eligibility criteria after the lead-in period were

randomized in a blinded manner to one of four treatment arms.
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Treatment Arms:

Placebo once daily (QD)

Tildacerfont 50mg QD

Tildacerfont 100mg QD

Tildacerfont 200mg QD

Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]

Primary Endpoint Assessment: The primary endpoint was the assessment of the dose-

response for the change in androstenedione (A4) from baseline to week 12.[1]

Open-Label Extension: Following the 12-week placebo-controlled period, all patients were

eligible to receive tildacerfont in an open-label extension phase.[1]

Visualizations
Tildacerfont Mechanism of Action in the HPA Axis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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